4H-[1,2,4]triazolo[1,5-a]benzimidazole
Description
4H-[1,2,4]Triazolo[1,5-a]benzimidazole is a fused heterocyclic compound combining a 1,2,4-triazole ring with a benzimidazole scaffold. This unique structure imparts diverse pharmacological properties, making it a focus of medicinal and agrochemical research.
Properties
IUPAC Name |
1H-[1,2,4]triazolo[1,5-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-2-4-7-6(3-1)11-8-9-5-10-12(7)8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMYOSZMUIJCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines
Core Structure : Triazole fused with pyrimidine.
Key Differences :
- Biological Applications: Primarily herbicidal (e.g., 2-sulfonamide derivatives targeting acetolactate synthase (ALS) in plants) . Antitumor activity is observed in derivatives like 7-phenylamino-substituted compounds, which inhibit Bel-7402 and HT-1080 cancer cells .
- Structure-Activity Relationship (SAR) : Substituents on the pyrimidine ring (e.g., sulfonamide groups) enhance herbicidal activity by optimizing spatial orientation and electronic properties .
Comparison Table :
| Property | 4H-[1,2,4]Triazolo[1,5-a]benzimidazole | [1,2,4]Triazolo[1,5-a]pyrimidine |
|---|---|---|
| Core Heterocycles | Triazole + Benzimidazole | Triazole + Pyrimidine |
| Primary Applications | Antimicrobial, Anti-inflammatory | Herbicidal, Antitumor |
| Key Substituents | Methylthio, Thiazolidinone | Sulfonamide, Alkyl/aryl groups |
| Target Mechanisms | Microbial enzyme inhibition | ALS inhibition, Cell cycle arrest |
1,2,4-Triazolo[1,5-a]quinazolines
Core Structure : Triazole fused with quinazoline.
Key Differences :
- Pharmacological Effects: Derivatives modulate cardiovascular parameters, with some compounds acting as adrenoblockers (e.g., reducing tachycardia) or hypotensive agents .
- Structural Influence : The quinazoline moiety enhances interaction with cardiovascular receptors, diverging from the benzimidazole core’s antimicrobial focus.
Comparison Table :
| Property | This compound | 1,2,4-Triazolo[1,5-a]quinazoline |
|---|---|---|
| Core Heterocycles | Triazole + Benzimidazole | Triazole + Quinazoline |
| Primary Applications | Antimicrobial, Anti-inflammatory | Cardiovascular regulation |
| Key Substituents | Hydrazonopropylidenyl | Aryl, Alkylamino groups |
| Target Mechanisms | Microbial enzyme inhibition | Adrenergic receptor modulation |
Pyrazolo[1,5-a]benzimidazoles
Core Structure : Pyrazole fused with benzimidazole.
Key Differences :
Comparison Table :
| Property | This compound | Pyrazolo[1,5-a]benzimidazole |
|---|---|---|
| Core Heterocycles | Triazole + Benzimidazole | Pyrazole + Benzimidazole |
| Primary Applications | Antimicrobial, Anti-inflammatory | Limited (Synthetic intermediate) |
| Key Substituents | Thiazolidinone, Methylthio | Phosphonates, Alkyl groups |
1,2,3-Triazole-Containing Compounds
Core Structure: 1,2,3-triazole (non-fused). Key Differences:
- Pharmacokinetic Profiles : 1,2,3-triazoles (e.g., click chemistry-derived compounds) exhibit improved metabolic stability but lack the fused heterocyclic synergy seen in this compound .
- Applications: Anticancer (quinazolinone-linked derivatives) and antimicrobial, but distinct from fused triazolo-benzimidazoles in target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
